molecular formula C20H20F3N3O2S B2500836 4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole CAS No. 899977-89-0

4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

Cat. No. B2500836
M. Wt: 423.45
InChI Key: CVELKJBJWRRGKG-UHFFFAOYSA-N
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Description

The compound “4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole” is a complex organic molecule that contains several functional groups. These include a triazole ring, a sulfonyl group attached to a tert-butylphenyl group, and a trifluoromethyl group attached to a phenyl ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the introduction of the sulfonyl group, and the attachment of the tert-butylphenyl and trifluoromethylphenyl groups. The exact methods would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions. The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound. The tert-butylphenyl and trifluoromethylphenyl groups are both bulky groups that could influence the compound’s physical properties and reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The triazole ring, for example, could participate in reactions with electrophiles or nucleophiles. The sulfonyl group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophiles. The presence of the bulky tert-butylphenyl and trifluoromethylphenyl groups could also influence the compound’s reactivity.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl, tert-butylphenyl, and trifluoromethylphenyl groups could make the compound quite hydrophobic, affecting its solubility in different solvents. The compound’s reactivity, stability, and melting point would also be influenced by its molecular structure.


Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study and application of this compound could be a potential area of research in organic chemistry. Its complex structure and the presence of several functional groups make it interesting for studying various chemical reactions. Additionally, if this compound shows biological activity, it could be studied further for potential medicinal applications.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experiments would be needed.


properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonyl-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2S/c1-13-18(29(27,28)17-10-8-14(9-11-17)19(2,3)4)24-25-26(13)16-7-5-6-15(12-16)20(21,22)23/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVELKJBJWRRGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-butylbenzenesulfonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole

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